molecular formula Pb(C2H5)4<br>C8H20P B6334599 Tetraethyllead CAS No. 78-00-2

Tetraethyllead

Cat. No.: B6334599
CAS No.: 78-00-2
M. Wt: 323 g/mol
InChI Key: MRMOZBOQVYRSEM-UHFFFAOYSA-N
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Description

Tetraethyllead is an organometallic compound containing the toxic metal lead. It was widely used as an antiknock agent in automotive gasoline throughout much of the 20th century. The compound is a dense, colorless liquid that is quite volatile, boiling at about 200°C. Its chemical formula is C₈H₂₀Pb, and it adopts a tetrahedral structure. This compound was phased out starting in the 1970s due to its contribution to lead poisoning and interference with pollution-control devices in automobiles .

Mechanism of Action

Target of Action

The primary target of Tetraethyllead is the internal combustion engine of automobiles . It was used to prevent preignition, or “knocking”, in the cylinders of the engine .

Mode of Action

This compound functions as an antiknock agent by forming a “fog” of lead oxide particles in the end-gas zone . A noteworthy feature of this compound is the weakness of its four C–Pb bonds. At the temperatures found in internal combustion engines, this compound decomposes completely into lead as well as combustible, short-lived ethyl radicals . Lead and lead oxide scavenge radical intermediates in combustion reactions .

Biochemical Pathways

Degradation pathways for this compound in soils are thought to proceed through a series of sequential dealkylation, eventually leading to inorganic lead . Both biological and chemical degradation contribute to the degradation of this compound in soils, with chemical degradation being the major factor .

Pharmacokinetics

This compound is a highly volatile and lipid-soluble compound that is readily inhaled and absorbed rapidly through the skin . It is rapidly metabolized in the liver to yield triethyllead, which is entirely responsible for the acute toxic effects of this compound . Triethyllead has a high affinity for the tissues of the brain, liver, kidneys, and muscles and is excreted only slowly in the urine .

Result of Action

The use of this compound as a petrol additive improved engine performance by preventing preignition in the cylinders of the engine . This allowed engine compression to be raised substantially, which in turn increased vehicle performance and fuel economy . It was discovered in the mid-20th century that this compound caused lead poisoning and was toxic to the human brain, especially in children .

Action Environment

This compound was mixed with gasoline and used as a fuel additive from the 1920s until the mid-1980s . Its use was phased out due to its contribution to lead poisoning and its interference with pollution-control devices installed in automobiles . The environmental factors, such as the temperature and pressure inside the engine, influenced the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Tetraethyllead has a molecular weight of 323 g/mol, it is a low viscosity liquid and is soluble in other liquids such as hexane that have very low intermolecular forces . It is rapidly metabolized in the liver to yield triethyllead which is entirely responsible for the acute toxic effects of this compound . Triethyllead has a high affinity for the tissues of the brain, liver, kidneys, and muscles and is excreted only slowly in the urine .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It is known to cause central nervous effects: auditory and visual hallucinations, seizures, motor and speech disorders, delirium, and coma are the symptoms of a severe acute intoxication . In less severe poisonings, individuals may suffer from general restlessness and sleeplessness, vivid daydreams and dreams while sleeping, anxiety, dizziness, vomiting, and anorexia .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its metabolism to triethyllead in the liver . Triethyllead, the major degradation product of this compound, is responsible for its acute toxic effects . It has a high affinity for various tissues and tends to accumulate in the organism during long-term exposure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to disappear rapidly in nonsterile and autoclaved soil samples, with ionic ethyllead products, water-soluble nonlead organic products, and bound residues being rapidly formed . A small fraction of this compound in nonsterile soil samples was mineralized to CO2 in 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Prenatal toxic effects of this compound in experimental animals have been detected only after administration of maternally toxic doses . Malformations were not observed .

Metabolic Pathways

This compound is rapidly metabolized in the liver to yield triethyllead . Triethyllead is the major ionic ethyllead product detected in both nonsterile and autoclaved soils . Diethyllead was occasionally detected .

Transport and Distribution

It is known that this compound is a lipid-soluble compound and is readily inhaled and absorbed rapidly through the skin .

Subcellular Localization

Given its lipid solubility and rapid absorption through the skin, it is likely that it can penetrate cellular membranes and localize within various cellular compartments .

Preparation Methods

Tetraethyllead is synthesized by reacting ethyl chloride with a powdered alloy of lead and sodium. The process involves the following steps:

Chemical Reactions Analysis

Tetraethyllead undergoes several types of chemical reactions, including:

Scientific Research Applications

Tetraethyllead was primarily used as an antiknock agent in gasoline to improve engine performance by preventing preignition. This application significantly increased the octane rating of gasoline, allowing for higher engine compression and improved fuel economy . due to its toxicity, its use has been largely discontinued.

Comparison with Similar Compounds

Tetraethyllead is part of a group of organolead compounds, including:

    Tetramethyllead: Similar to this compound but with methyl groups instead of ethyl groups.

    Tetraethylsilane: Contains silicon instead of lead.

    Tetraethylgermanium: Contains germanium instead of lead.

    Tetraethyltin: Contains tin instead of lead.

This compound is unique in its effectiveness as an antiknock agent, which led to its widespread use in gasoline despite its toxicity.

Properties

IUPAC Name

tetraethylplumbane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/4C2H5.Pb/c4*1-2;/h4*1H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

MRMOZBOQVYRSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC[Pb](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

Pb(C2H5)4, C8H20Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name TETRAETHYL LEAD, LIQUID
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DSSTOX Substance ID

DTXSID7023801
Record name Tetraethyl lead
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Molecular Weight

323 g/mol
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Physical Description

Tetraethyl lead, liquid appears as a colorless liquid with a characteristic odor. Flash point 163 °F. Density 14 lb / gal. Insoluble in water. Toxic by inhalation and by skin absorption., Liquid, Colorless liquid (unless dyed red, orange, or blue) with a pleasant, sweet odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH] Flammable, but not pyrophoric and does not react with water; [Sullivan, p. 979], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed red, orange, or blue) with a pleasant, sweet odor.
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Boiling Point

392 °F at 760 mmHg Decomposes between 230 - 392 °F. (EPA, 1998), About 200 °C, also stated as 227.7 °C with decomp, 392 °F
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1583
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Flash Point

200 °F (EPA, 1998), 200 °F (closed cup); 185 °F (open cup), 200 °F (93 °C) (closed cup), 93 °C c.c., 200 °F
Details Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-106
Record name TETRAETHYL LEAD, LIQUID
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Details Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-106
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in benzene, petroleum ether, gasoline; slightly soluble in alcohol, LIPID SOLUBLE, Soluble in all organic solvents; insoluble in dilute acids or alkalies, In water, 0.29 mg/L at 25 °C, Solubility in water: very poor
Details Feldhake CH et al; J Chem Eng Data 8: 196-7 (1963)
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Details Feldhake CH et al; J Chem Eng Data 8: 196-7 (1963)
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Density

1.653 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.653 at 20 °C, Relative density (water = 1): 1.7, 1.65
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-472
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Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-472
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Vapor Density

8.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 8.6 (Air = 1), Relative vapor density (air = 1): 8.6, 8.6
Details Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969
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Details Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969
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Details Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969
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Details Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969
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URL https://www.osha.gov/chemicaldata/666
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.2 mmHg at 68 °F (EPA, 1998), 0.26 [mmHg], 0.26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.027, 0.2 mmHg
Details Wang Y et al; Appl Organomet Chem 10: 773-778 (1996)
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Details Wang Y et al; Appl Organomet Chem 10: 773-778 (1996)
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Details Wang Y et al; Appl Organomet Chem 10: 773-778 (1996)
Record name TETRAETHYL LEAD
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Details Wang Y et al; Appl Organomet Chem 10: 773-778 (1996)
Record name TETRAETHYL LEAD (as Pb)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/666
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Mechanism of Action

INTRAGASTRIC ADMIN OF ACUTE DOSES OF TETRAETHYLLEAD (TEL) TO ADULT MALE WISTAR RATS INCREASED DOPAMINE UPTAKE INTO STRIATAL SYNAPTOSOMES. TEL DECREASED 5-HYDROXYTRYPTAMINE UPTAKE INTO HYPOTHALAMIC SYNAPTOSOMES, WHILE NORADRENALINE UPTAKE INTO CORTICAL SYNAPTOSOMES INCREASED. RESULTS SUGGEST THAT DOPAMINERGIC & SEROTONERGIC NEURONES DIFFER IN THEIR RESPONSE TO ALKYL LEAD IN VIVO.
Details PMID:6880773, KOMULAINEN H ET AL; ACTA PHARMACOL TOXICOL (COPENH) 52 (5): 381-9 (1983)
Record name TETRAETHYL LEAD
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Impurities

Tetraethyl lead used as an anti-knock compound in gasoline ... contains ethylene dibromide, ethylene dichloride, dye, stabilizer, kerosene, and inerts as impurities.
Details Verschueren, K. Handbook of Environmental Data on Organic Chemicals. 3rd ed. New York, NY: Van Nostrand Reinhold Co., 1996., p. 1690
Record name TETRAETHYL LEAD
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Color/Form

Colorless, oily liquid, Colorless liquid (unless dyed red, orange, or blue).

CAS No.

78-00-2
Record name TETRAETHYL LEAD, LIQUID
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Record name TETRAETHYLLEAD
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Record name TETRAETHYL LEAD
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Record name TETRAETHYL LEAD (as Pb)
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Melting Point

-202 °F (EPA, 1998), 133.41 K / -133.7 °C/, -136.8 °C, -202 °F
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name TETRAETHYL LEAD, LIQUID
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Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name TETRAETHYL LEAD
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Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name TETRAETHYL LEAD
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Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name TETRAETHYL LEAD (as Pb)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tetraethyllead?

A1: this compound has the molecular formula (C2H5)4Pb and a molecular weight of 323.44 g/mol.

Q2: How does this compound function as an antiknock agent in gasoline?

A2: this compound effectively prevents engine "knock" by controlling the rate of combustion in gasoline engines. [] This property made it a popular gasoline additive for many years.

Q3: What spectroscopic techniques have been used to identify and characterize this compound?

A3: Researchers have employed various spectroscopic techniques to study this compound. Infrared (IR) spectroscopy is particularly useful for its identification, while mass spectrometry (MS) is widely used for both qualitative and quantitative analysis. [, , ]

Q4: Were there attempts to purify this compound?

A4: Yes, studies explored the use of aqueous ammonia solutions to purify this compound by removing trace metal impurities like diethylzinc and ferric chloride. []

Q5: How does this compound interact with biological systems at the molecular level?

A5: this compound is metabolized in the body to triethyllead, which is considered the active toxicant. [, , ] Triethyllead inhibits γ-aminobutyric acid (GABA) binding to uptake sites in synaptosomal membranes, disrupting neurotransmission. []

Q6: What are the downstream effects of this compound's interaction with its target?

A6: Interference with GABAergic neurotransmission by triethyllead contributes to the neurotoxic effects of this compound exposure. []

Q7: What are the major toxicological concerns associated with this compound exposure?

A7: this compound is a potent neurotoxin. [, , , ] Exposure primarily affects the central nervous system, potentially causing severe neurological and developmental problems. [, , , ]

Q8: How is this compound metabolized and excreted from the body?

A8: this compound is primarily metabolized to triethyllead and diethyllead in the body. [, ] These metabolites, along with inorganic lead, are excreted through urine and feces. [, , ] Studies on rabbits revealed the distribution and clearance rates of these metabolites in various organs. []

Q9: What biomarkers have been investigated for assessing this compound exposure?

A9: Diethyllead in urine has been identified as a specific biomarker for occupational exposure to this compound. [] Additionally, decreased δ-aminolevulinic acid dehydratase (ALAD) activity in red blood cells is associated with both inorganic lead and this compound exposure, although the latter shows a less potent inhibitory effect. [, ]

Q10: Did the body retain any this compound after exposure?

A10: Research indicated that this compound was present in the liver tissue of rats after inhalation exposure. []

Q11: What analytical methods are commonly used for the detection and quantification of this compound in environmental and biological samples?

A11: Various analytical techniques have been developed and applied for this compound analysis. Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for its sensitivity and selectivity. [, , ] Other methods include solid-phase microextraction (SPME) coupled with GC/MS or inductively coupled plasma mass spectrometry (ICP-MS), atomic absorption spectrometry (AAS), and high-performance liquid chromatography (HPLC). [, , , , , ]

Q12: How does the presence of gasoline hydrocarbons influence this compound degradation in contaminated soil?

A12: Studies show that gasoline hydrocarbons can significantly slow down the degradation of this compound in contaminated soil. [, ] This suggests that remediation efforts must address both gasoline and this compound contamination.

Q13: What were the primary environmental concerns regarding this compound use?

A13: The widespread use of this compound as a gasoline additive led to significant environmental contamination, particularly in air and soil. [, , ] Its persistence in the environment raised concerns about long-term ecological and human health impacts. [, , ]

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